molecular formula C7H13Cl2N3 B8735209 2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride

2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride

Cat. No.: B8735209
M. Wt: 210.10 g/mol
InChI Key: RSBHEBHLTBJQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride is a chemical compound with the molecular formula C7H12N3Cl2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride typically involves the reaction of 2-chloro-5-methylpyridine with ammonia under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is cooled to around 5°C. Chlorosulfonic acid is then added to the mixture, followed by the addition of hydrobromic acid. The reaction mixture is heated to 200-210°C to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-6-methylpyridine
  • 5-Amino-2-methylpyridine

Uniqueness

2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

5-(aminomethyl)-6-methylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-5-6(4-8)2-3-7(9)10-5;;/h2-3H,4,8H2,1H3,(H2,9,10);2*1H

InChI Key

RSBHEBHLTBJQTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)CN.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-cyano-6-methylpyridine (4.0 g, 30.0 mmol) and 10% Pd/C (3.08 g) in ethanol (80 mL), methanol (30 mL), concentrated HCl (6 mL) and water (10 mL) was shaken on a Parr apparatus at 60 psi for 25 h. The reaction was filtered through celite, rinsing with 1:1 ethanol/methanol and was evaporated in vacuo to a solid, which was triturated with 5:1 ethyl acetate/ethanol to give the title compound (5.95 g, 94%):
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.08 g
Type
catalyst
Reaction Step One
Yield
94%

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